molecular formula C18H13N3O4 B7129979 N-(3-methyl-2-oxo-1,3-benzoxazol-5-yl)-3-phenyl-1,2-oxazole-5-carboxamide

N-(3-methyl-2-oxo-1,3-benzoxazol-5-yl)-3-phenyl-1,2-oxazole-5-carboxamide

Cat. No.: B7129979
M. Wt: 335.3 g/mol
InChI Key: VTPZTBFGQWHQQY-UHFFFAOYSA-N
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Description

N-(3-methyl-2-oxo-1,3-benzoxazol-5-yl)-3-phenyl-1,2-oxazole-5-carboxamide is a complex organic compound that belongs to the class of benzoxazole derivatives. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Properties

IUPAC Name

N-(3-methyl-2-oxo-1,3-benzoxazol-5-yl)-3-phenyl-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O4/c1-21-14-9-12(7-8-15(14)24-18(21)23)19-17(22)16-10-13(20-25-16)11-5-3-2-4-6-11/h2-10H,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTPZTBFGQWHQQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)NC(=O)C3=CC(=NO3)C4=CC=CC=C4)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methyl-2-oxo-1,3-benzoxazol-5-yl)-3-phenyl-1,2-oxazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzoxazole Ring: The initial step involves the cyclization of an appropriate ortho-aminophenol derivative with a carboxylic acid or its derivative under acidic conditions to form the benzoxazole ring.

    Introduction of the Methyl Group: The methyl group is introduced at the 3-position of the benzoxazole ring through alkylation reactions using methylating agents such as methyl iodide.

    Formation of the Oxazole Ring: The oxazole ring is synthesized by cyclization of a suitable precursor, often involving the reaction of an α-haloketone with an amide.

    Coupling of Benzoxazole and Oxazole Rings: The final step involves the coupling of the benzoxazole and oxazole rings through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(3-methyl-2-oxo-1,3-benzoxazol-5-yl)-3-phenyl-1,2-oxazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoxazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoxazole derivatives.

Scientific Research Applications

N-(3-methyl-2-oxo-1,3-benzoxazol-5-yl)-3-phenyl-1,2-oxazole-5-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of N-(3-methyl-2-oxo-1,3-benzoxazol-5-yl)-3-phenyl-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways and molecular targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-oxo-1,3-benzoxazol-5-yl)-3-phenyl-1,2-oxazole-5-carboxamide
  • N-(3-methyl-2-oxo-1,3-benzoxazol-5-yl)-3-phenyl-1,2-thiazole-5-carboxamide

Uniqueness

N-(3-methyl-2-oxo-1,3-benzoxazol-5-yl)-3-phenyl-1,2-oxazole-5-carboxamide is unique due to the presence of both benzoxazole and oxazole rings in its structure, which imparts distinct chemical and biological properties

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